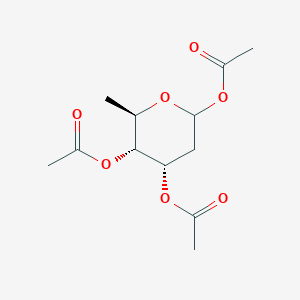
(4S,5R,6R)-6-Methyltetrahydro-2H-pyran-2,4,5-triyl triacetate
説明
(4S,5R,6R)-6-Methyltetrahydro-2H-pyran-2,4,5-triyl triacetate is a stereospecific acetylated derivative of tetrahydropyran, featuring a methyl group at position 6 and acetyloxy groups at positions 2, 4, and 5. This compound belongs to a broader class of tetrahydropyran triacetates, which are widely studied for their roles as intermediates in carbohydrate chemistry and drug synthesis.
特性
分子式 |
C12H18O7 |
|---|---|
分子量 |
274.27 g/mol |
IUPAC名 |
[(2R,3R,4S)-3,6-diacetyloxy-2-methyloxan-4-yl] acetate |
InChI |
InChI=1S/C12H18O7/c1-6-12(19-9(4)15)10(17-7(2)13)5-11(16-6)18-8(3)14/h6,10-12H,5H2,1-4H3/t6-,10+,11?,12-/m1/s1 |
InChIキー |
QKPIXQGRPBEVLX-MTUJRNEISA-N |
異性体SMILES |
C[C@@H]1[C@H]([C@H](CC(O1)OC(=O)C)OC(=O)C)OC(=O)C |
正規SMILES |
CC1C(C(CC(O1)OC(=O)C)OC(=O)C)OC(=O)C |
製品の起源 |
United States |
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of D-ribo-Hexopyranose, 2,6-dideoxy-, 1,3,4-triacetate typically involves the acetylation of D-ribo-Hexopyranose, 2,6-dideoxy-. The process generally includes the following steps:
Starting Material: D-ribo-Hexopyranose, 2,6-dideoxy-.
Acetylation: The hydroxyl groups at positions 1, 3, and 4 are acetylated using acetic anhydride in the presence of a catalyst such as pyridine.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale acetylation reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems could enhance efficiency and scalability.
化学反応の分析
Types of Reactions
D-ribo-Hexopyranose, 2,6-dideoxy-, 1,3,4-triacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the acetyl groups back to hydroxyl groups.
Substitution: The acetyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium methoxide (NaOMe) or ammonia (NH3) can be used for substitution reactions.
Major Products
Oxidation: Carboxylic acids.
Reduction: D-ribo-Hexopyranose, 2,6-dideoxy-.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
D-ribo-Hexopyranose, 2,6-dideoxy-, 1,3,4-triacetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in biological processes and interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of D-ribo-Hexopyranose, 2,6-dideoxy-, 1,3,4-triacetate involves its interaction with specific molecular targets and pathways. The acetyl groups can influence the compound’s reactivity and interactions with enzymes and other biomolecules. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Comparison with Similar Compounds
The following table summarizes key structural analogs of tetrahydropyran triacetates, emphasizing substituent variations, synthetic yields, physical properties, and biological activities:
Key Observations:
Stereochemical Impact : The configuration of substituents significantly influences bioactivity. For example, triazole-linked derivatives with (2R,3R,4S,5R,6R) stereochemistry exhibit potent anticancer activity, while (2R,3S,4S,5R,6R) analogs show variable efficacy .
Polar Groups: Amino or hydroxyl groups (e.g., in ) increase solubility but may reduce metabolic stability .
Synthetic Accessibility : Yields vary widely (27–95%), with click chemistry (e.g., triazole formation) offering higher efficiency compared to nucleophilic substitutions .
Biological Activities: Triazole-linked compounds demonstrate anticancer activity (IC50 = 15.3–29.1 µM) .
Physicochemical and Analytical Data
Melting Points:
- Acetylated derivatives typically exhibit higher melting points (125–142°C) due to crystalline stability .
- Bulky substituents (e.g., trifluoromethylphenyl) may lower melting points by disrupting packing .
Spectroscopic Characterization:
- <sup>1</sup>H-NMR: Acetate protons resonate at δ 1.9–2.1 ppm, while anomeric protons appear at δ 5.0–5.5 ppm .
- HRMS : Experimental masses align with theoretical values (e.g., 657.1706 vs. 657.1687 for C29H30ClN6O10) .
生物活性
The compound (4S,5R,6R)-6-Methyltetrahydro-2H-pyran-2,4,5-triyl triacetate, also known as a derivative of tetrahydropyran, has garnered attention in recent years due to its potential biological activities. This article aims to provide a comprehensive review of its biological activity based on diverse research findings.
- Molecular Formula : C₁₄H₂₀O₉
- Molecular Weight : 332.3032 g/mol
- CAS Number : 82854-37-3
Antioxidant Activity
Research indicates that compounds similar to (4S,5R,6R)-6-Methyltetrahydro-2H-pyran derivatives exhibit significant antioxidant properties. For instance, studies have shown that these compounds can scavenge free radicals effectively, thereby reducing oxidative stress in various biological systems. The IC50 values for antioxidant activity are critical for assessing efficacy:
| Compound | IC50 Value (μg/mL) |
|---|---|
| (4S,5R,6R)-6-Methyltetrahydro-2H-pyran derivative | 117.79 ± 0.73 |
| Standard Antioxidant | 107.62 ± 0.12 |
These values suggest that the compound has comparable antioxidant activity to established standards .
Antimicrobial Activity
The antimicrobial properties of (4S,5R,6R)-6-Methyltetrahydro-2H-pyran derivatives have been explored in various studies. The compound has demonstrated activity against a range of pathogens including bacteria and fungi. The mechanism often involves disrupting microbial cell membranes or inhibiting essential metabolic pathways.
Cytotoxicity and Cancer Research
In cell viability assays using the MTT method, (4S,5R,6R)-6-Methyltetrahydro-2H-pyran derivatives exhibited cytotoxic effects on cancer cell lines. The compound's influence on apoptosis-related proteins such as Bcl-2 and p53 was significant:
| Protein | Expression Change |
|---|---|
| Bcl-2 | Decreased |
| p53 | Increased |
| Caspase-9 | Increased |
These findings indicate that the compound may induce apoptosis in cancer cells by modulating key regulatory proteins involved in cell survival and death .
Case Studies
- Study on Antioxidant Capacity : A study published in Phytochemistry highlighted the antioxidant capacity of a similar tetrahydropyran derivative. The researchers utilized various assays to confirm the compound's ability to reduce oxidative damage in cellular models .
- Cytotoxic Effects on Tumor Cells : Another investigation focused on the cytotoxic effects of (4S,5R,6R)-6-Methyltetrahydro-2H-pyran derivatives against human cancer cell lines. The results demonstrated significant inhibition of cell proliferation and induction of apoptosis through upregulation of pro-apoptotic factors .
- Antimicrobial Activity Assessment : A comprehensive review assessed the antimicrobial efficacy of several tetrahydropyran derivatives against clinical isolates of bacteria and fungi. The study concluded that these compounds possess broad-spectrum antimicrobial properties .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


